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Compound of Interest

Compound Name: 1-Octen-3-one-D4

Cat. No.: B590952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Octen-3-one-D4, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS). Due to the limited availability of public data for this specific deuterated isotopologue, this

document outlines the foundational spectroscopic characteristics of the non-deuterated parent

compound, 1-Octen-3-one, and extrapolates the anticipated data for the D4 analogue.

Furthermore, it details generalized experimental protocols for the acquisition of such data.

Spectroscopic Data
While specific experimental data for 1-Octen-3-one-D4 is not readily available in public

databases, the expected spectroscopic characteristics can be inferred from the well-

documented data of 1-Octen-3-one.

Mass Spectrometry (MS)
The mass spectrum of a molecule provides information about its molecular weight and

fragmentation pattern. For 1-Octen-3-one-D4, the introduction of four deuterium atoms will

result in a predictable increase in its molecular weight.

Table 1: Comparison of Mass Spectrometry Data for 1-Octen-3-one and Expected Data for 1-
Octen-3-one-D4
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Parameter 1-Octen-3-one
1-Octen-3-one-D4
(Expected)

Formula C8H14O C8H10D4O

Molecular Weight 126.20 g/mol [1] 130.22 g/mol

Monoisotopic Mass 126.1045 u 130.1296 u

Key Fragmentation Ions

The mass spectrum of 1-

Octen-3-one shows

characteristic fragments. The

introduction of deuterium

atoms will lead to shifts in the

m/z values of fragments

containing these labels. The

exact fragmentation pattern

would depend on the position

of the deuterium atoms.

The molecular ion peak [M]+ is

expected at m/z 130.

Fragments containing the

deuterium labels will exhibit a

corresponding mass shift. For

example, if deuteration is on

the pentyl chain, fragments

resulting from alpha-cleavage

would be shifted by 4 mass

units.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. The 1H NMR spectrum of 1-Octen-3-one-D4 will be significantly different from that of its

non-deuterated counterpart, primarily by the absence of signals corresponding to the positions

of deuterium substitution. A 2H (Deuterium) NMR would show signals at chemical shifts very

similar to the protons they replaced.

Table 2: 1H NMR Data for 1-Octen-3-one and Expected Changes for 1-Octen-3-one-D4
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Assignment (1-Octen-3-one)
Approximate Chemical Shift

(ppm)

Expected Observation in 1H

NMR of 1-Octen-3-one-D4

H1 (CH2=) 5.2 - 5.4 Signal will be present.

H2 (=CH-) 5.9 - 6.1 Signal will be present.

H4 (-CH2-C=O) 2.5
Signal will be present, unless

this is a site of deuteration.

H5 (-CH2-) 1.5 - 1.6

Signal may be absent or

reduced in intensity depending

on the position of deuteration.

H6 (-CH2-) 1.2 - 1.4

Signal may be absent or

reduced in intensity depending

on the position of deuteration.

H7 (-CH2-) 1.2 - 1.4

Signal may be absent or

reduced in intensity depending

on the position of deuteration.

H8 (-CH3) 0.9
Signal will be present, unless

this is a site of deuteration.

Note:The exact positions of deuteration in 1-Octen-3-one-D4 are not specified. The table

above assumes deuteration could occur on the pentyl chain (positions 5, 6, 7, or 8).

Experimental Protocols
Detailed experimental protocols for acquiring NMR and MS data for deuterated compounds are

crucial for obtaining high-quality results.

Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of 1-Octen-3-one-D4.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a

suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
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Procedure:

Sample Preparation: Dissolve a small amount of 1-Octen-3-one-D4 in a volatile organic

solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture

to ensure high mass accuracy.

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is

typically introduced via a direct insertion probe or gas chromatography. For ESI, the sample

is infused directly or via liquid chromatography.

Data Acquisition: Acquire mass spectra in the appropriate mass range (e.g., m/z 50-500). For

fragmentation analysis, perform MS/MS experiments by selecting the molecular ion of 1-
Octen-3-one-D4 as the precursor ion.

Data Analysis: Process the acquired data to determine the accurate mass of the molecular

ion and major fragment ions. Compare the obtained spectrum with the expected spectrum

based on the deuteration pattern.

NMR Spectroscopy Protocol
Objective: To confirm the positions of deuteration and the overall structure of 1-Octen-3-one-
D4.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

probe capable of detecting 1H and 2H nuclei.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Octen-3-one-D4 in a deuterated

solvent (e.g., CDCl3, Acetone-d6). The choice of solvent should be one in which the

compound is soluble and its residual peaks do not overlap with signals of interest.

1H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional 1H NMR spectrum. Key parameters to set include the

spectral width, number of scans, and relaxation delay.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons.

2H NMR Acquisition (Optional but Recommended):

Switch the spectrometer to the 2H frequency.

Acquire a one-dimensional 2H NMR spectrum. The chemical shifts in the 2H spectrum will

correspond to the positions of deuteration and will be very similar to the chemical shifts of

the protons they replaced.

Data Analysis: Analyze the 1H NMR spectrum to identify the remaining protons and confirm

the absence of signals at the deuterated positions. Analyze the 2H NMR spectrum to confirm

the chemical environments of the deuterium atoms.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

deuterated compound like 1-Octen-3-one-D4.
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Experimental Workflow for Spectroscopic Analysis of 1-Octen-3-one-D4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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